molecular formula C11H16N2O B2679272 N-tert-butylbenzohydrazide CAS No. 99981-48-3

N-tert-butylbenzohydrazide

Cat. No. B2679272
CAS RN: 99981-48-3
M. Wt: 192.262
InChI Key: OQVSACGODYLLEZ-UHFFFAOYSA-N
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Description

N-tert-butylbenzohydrazide is a chemical compound with the molecular weight of 192.26 . It is used in various fields of chemistry and plays a vital role in making biologically active compounds .


Synthesis Analysis

This compound can be synthesized from the reaction of N′-(2-hydroxybenzylidene)-4-tert-butylbenzohydrazide with corresponding diorganotin (IV) dichloride/oxide or organotin (IV) chloride dihydroxide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 . The structure is characterized by spectroscopic techniques such as HREI-MS and 1H-NMR .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is involved in the synthesis of diorganotin (IV) complexes .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 128-130 degrees Celsius .

Scientific Research Applications

Potential Bioactive Compounds

  • Schiff base compounds derived from N-tert-butylbenzohydrazide show remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and DNA binding (Sirajuddin et al., 2013).

Physicochemical Properties

  • The physicochemical properties of this compound derivatives, such as solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability, have been studied for their application in extraction technology (Pashkina et al., 2014).

Antibacterial Activity

  • Certain hydrazide-hydrazones of 4-tert-butylbenzoic acid demonstrate high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. (Popiołek & Biernasiuk, 2016).

Antioxidant Activity

  • Synthesized compounds bearing this compound moieties have been evaluated for their antioxidant properties, showing significant free-radical scavenging ability (Shakir et al., 2014).

Insecticidal Activity

  • N-tert-butyl-N,N'-diacylhydrazines containing this compound show good insecticidal activities against various pests, indicating their potential as environmentally friendly pest regulators (Wang et al., 2011).

Theoretical and Molecular Docking Studies

  • A theoretical study of Schiff bases derived from this compound revealed their antioxidant behavior and potential as inhibitors in molecular docking studies (Ardjani & Mekelleche, 2017).

Gas Permeation Properties

  • Structural variations in polymers incorporating tert-butyl groups, such as those from this compound, have led to substantial improvements in gas permeation properties (Kumbharkar et al., 2006).

Mechanism of Action

While the exact mechanism of action of N-tert-butylbenzohydrazide is not specified in the search results, it is known to have various biological activities, including antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .

Safety and Hazards

N-tert-butylbenzohydrazide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures such as avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation are recommended .

Future Directions

N-tert-butylbenzohydrazide and its derivatives have been synthesized and evaluated for in vitro urease inhibition, demonstrating good inhibitory activities . This suggests potential future directions in the development of new biologically active compounds .

properties

IUPAC Name

N-tert-butylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVSACGODYLLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99981-48-3
Record name N-(tert-butyl)benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine (52 g, 0.18 mol) in methanol (100 ml) was added concentrated hydrochloric acid (35 ml). The resulting mixture was stirred at room temperature for 4 days and then neutralized with saturated aqueous sodium bicarbonate. The resulting white solid was filtered, washed with water and dried under vacuum to afford N'-t-butyl-N'-benzoylhydrazine (39 g): m.p. 124°-125° C.
Name
N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine
Quantity
52 g
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35 mL
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100 mL
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Synthesis routes and methods II

Procedure details

The N-t-butoxycarbonyl-N'-t-butyl-N'-benzoylhydrazine (52 g, 0.18 mol) was stirred at room temperature in a methanolic hydrochloric acid solution for 4 days. The reaction mixture was neutralized with saturated aqueous sodium bicarbonate. The white precipitate was filtered, washed with water and dried in vacuo to give 30 g of N'-t-butyl-N'-benzoylhydrazine: m.p. 124°-125° C.
Name
N-t-butoxycarbonyl-N'-t-butyl-N'-benzoylhydrazine
Quantity
52 g
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Synthesis routes and methods III

Procedure details

To a stirred suspension of t-butylhydrazine hydrochloride (1 g, 0.008M) in toluene (30 ml) at room temperature was added dropwise a 50% aqueous solution of sodium hydroxide (0.64 g, 0.008M). After 15 minutes, the reaction mixture was cooled to 5° C. and a solution of benzoyl chloride (1.12 g, 0.008M) in toluene (5 ml) and a solution of aqueous 50% sodium hydroxide (0.64 g, 0.008M) were added dropwise simultaneously from separate addition funnels while maintaining the temperature at or below 10° C. Following the addition, the reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction was diluted with hexane and the solid N'-t-butyl-N'-benzoylhydrazine was isolated by filtration.
Quantity
1 g
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30 mL
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aqueous solution
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0.64 g
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1.12 g
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0.64 g
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reactant
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5 mL
Type
solvent
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Synthesis routes and methods IV

Procedure details

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CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
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Synthesis routes and methods V

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CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
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